3-Cyclopropyl-2-methylsulfanylquinazolin-4-one
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Overview
Description
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is a quinazolinone derivative known for its potential applications in medicinal chemistry. Quinazolinones are a class of heterocyclic compounds that have shown significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one typically involves the condensation of 2-aminobenzamide with cyclopropyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been studied for its potential as a multi-kinase inhibitor, showing promise in the treatment of various cancers . It has demonstrated the ability to inhibit multiple protein kinases, which are crucial in the regulation of cell growth and proliferation. Additionally, it has been evaluated for its apoptosis-inducing properties, making it a candidate for anti-cancer drug development .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one involves the inhibition of protein kinases, which play a key role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanylquinazolin-4-one: Similar structure but lacks the cyclopropyl group.
3-Cyclopropylquinazolin-4-one: Similar structure but lacks the methylsulfanyl group.
2-Sulfanylquinazolin-4-one: Similar structure but lacks both the cyclopropyl and methyl groups.
Uniqueness
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is unique due to the presence of both the cyclopropyl and methylsulfanyl groups, which contribute to its distinct biological activity and potential as a multi-kinase inhibitor. The combination of these functional groups enhances its ability to interact with multiple protein kinases, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-cyclopropyl-2-methylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-10-5-3-2-4-9(10)11(15)14(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKHQCODWQVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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